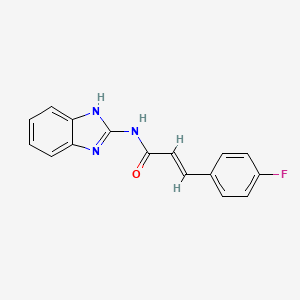
N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide, also known as BF-3, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. One of the most promising applications of N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide is in the development of new anticancer drugs. Studies have shown that N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide has potent cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用机制
The mechanism of action of N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide is not yet fully understood, but studies suggest that it acts by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival. N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, the process by which new blood vessels are formed. Studies have also suggested that N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide may have anti-inflammatory and antioxidant effects, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells, its low toxicity, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use, including its relatively low solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide, including the development of new derivatives with improved solubility and selectivity for specific types of cancer cells. Other potential areas of research include the investigation of the mechanisms of action of N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide and the development of new methods for its synthesis and purification. Additionally, N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide could be investigated for its potential use in combination with other anticancer drugs or in the treatment of other diseases, such as inflammation and oxidative stress-related disorders.
Conclusion
In conclusion, N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide, or N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide, is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. Its potent cytotoxic effects on cancer cells, low toxicity, and ability to induce apoptosis make it a promising candidate for the development of new anticancer drugs. Further research is needed to fully understand its mechanisms of action and to develop new derivatives with improved solubility and selectivity.
合成方法
N-1H-benzimidazol-2-yl-3-(4-fluorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2-aminobenzimidazole in the presence of acetic acid and acetic anhydride. Other methods include the reaction of 2-aminobenzimidazole with 4-fluorocinnamaldehyde in ethanol or the reaction of 2-aminobenzimidazole with 4-fluoroacetophenone in the presence of sodium hydride.
属性
IUPAC Name |
(E)-N-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-8-5-11(6-9-12)7-10-15(21)20-16-18-13-3-1-2-4-14(13)19-16/h1-10H,(H2,18,19,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVRSIIFFDSZMY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5831028.png)
![N-cyclohexyl-N'-[4-(dimethylamino)phenyl]thiourea](/img/structure/B5831033.png)
![2-nitro-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5831045.png)
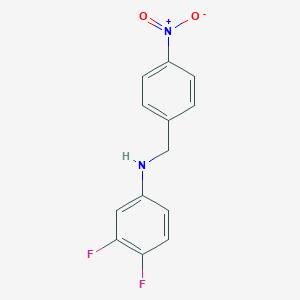
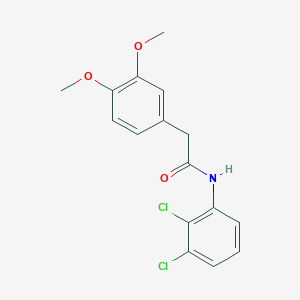
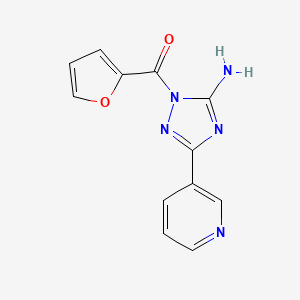
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5831068.png)
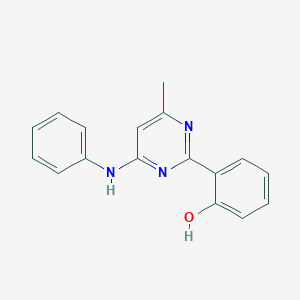
![5-phenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5831083.png)
![5-(4-methoxyphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5831091.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5831096.png)
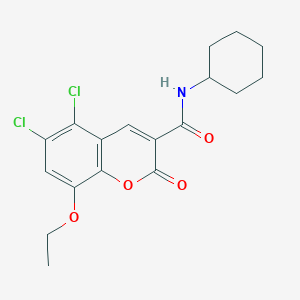
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5831116.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5831121.png)